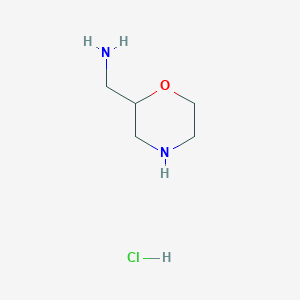

Morpholin-2-ylmethanamine hydrochloride

Description

BenchChem offers high-quality Morpholin-2-ylmethanamine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Morpholin-2-ylmethanamine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C5H13ClN2O |

|---|---|

Molecular Weight |

152.62 g/mol |

IUPAC Name |

morpholin-2-ylmethanamine;hydrochloride |

InChI |

InChI=1S/C5H12N2O.ClH/c6-3-5-4-7-1-2-8-5;/h5,7H,1-4,6H2;1H |

InChI Key |

KHXKUYVTCGGVIK-UHFFFAOYSA-N |

Canonical SMILES |

C1COC(CN1)CN.Cl |

Origin of Product |

United States |

Foundational & Exploratory

(Morpholin-2-yl)methanamine Hydrochloride: A Chiral Building Block for Modern Drug Discovery

Abstract

The morpholine ring is a privileged heterocyclic scaffold in medicinal chemistry, prized for its ability to improve aqueous solubility, metabolic stability, and overall pharmacokinetic profiles of drug candidates.[1] When functionalized and rendered enantiopure, morpholine derivatives become powerful building blocks for constructing complex, therapeutically relevant molecules. This technical guide provides an in-depth analysis of (Morpholin-2-yl)methanamine hydrochloride, a versatile chiral building block. We will explore its strategic importance, detail a state-of-the-art asymmetric synthesis protocol, and present case studies illustrating its application in the synthesis of advanced drug intermediates. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage advanced chemical scaffolds to accelerate their discovery programs.

The Strategic Value of the Chiral Morpholine Scaffold

Why Morpholine? A Privileged Scaffold in Medicinal Chemistry

The six-membered morpholine heterocycle, containing both an ether and a secondary amine functional group, is a recurring motif in a multitude of approved drugs and clinical candidates.[2][3] Its prevalence is not coincidental but is rooted in a unique combination of physicochemical properties that are highly advantageous for drug design.[4]

-

Enhanced Solubility and Favorable pKa: The oxygen atom introduces polarity and acts as a hydrogen bond acceptor, often improving the aqueous solubility of the parent molecule. The nitrogen atom is a weak base, and its pKa allows the morpholine ring to be protonated at physiological pH, further enhancing solubility and interaction with biological targets.[5]

-

Metabolic Stability: The ether linkage in the morpholine ring is generally more resistant to metabolic degradation compared to more labile functional groups, which can lead to an improved pharmacokinetic profile and a longer in-vivo half-life for the drug.[1]

-

Blood-Brain Barrier (BBB) Permeability: For drugs targeting the central nervous system (CNS), the morpholine scaffold provides a well-balanced lipophilic-hydrophilic profile and a flexible conformation, which can facilitate penetration of the challenging BBB.[5][6]

-

Scaffold for 3D Diversity: The stable chair-like conformation of the morpholine ring serves as a rigid anchor from which to project substituents into three-dimensional space, enabling precise and optimized interactions with protein binding pockets.[5]

The Imperative of Chirality

In drug development, the three-dimensional arrangement of atoms (stereochemistry) is critical. Enantiomers, which are non-superimposable mirror images of a chiral molecule, can have drastically different pharmacological and toxicological profiles. One enantiomer may be responsible for the desired therapeutic effect (the eutomer), while the other may be inactive or, in some cases, cause undesirable side effects (the distomer). Therefore, the ability to synthesize and incorporate single-enantiomer building blocks like (R)- or (S)-(Morpholin-2-yl)methanamine is not merely an academic exercise but a regulatory and safety imperative.

The (Morpholin-2-yl)methanamine structure contains a stereocenter at the C-2 position, adjacent to the ring oxygen. The primary amine "handle" on the adjacent methyl group provides a convenient point for chemical modification, allowing this chiral scaffold to be seamlessly integrated into a larger target molecule.

Enantioselective Synthesis of (Morpholin-2-yl)methanamine Hydrochloride

The primary challenge in accessing 2-substituted chiral morpholines has been the difficulty in controlling the stereocenter adjacent to the oxygen atom due to steric hindrance and the electron-rich nature of the precursor substrates.[7] While various methods exist, transition-metal-catalyzed asymmetric hydrogenation has emerged as the most efficient, atom-economical, and scalable approach.[8][9]

The Asymmetric Hydrogenation Strategy

A highly effective method for producing 2-substituted chiral morpholines involves the asymmetric hydrogenation of a corresponding 2-substituted dehydromorpholine precursor.[7][10] This reaction is catalyzed by a Rhodium complex featuring a chiral bisphosphine ligand with a large "bite angle," such as SKP-Phos.[7][8]

Causality of Stereocontrol: The success of this transformation hinges on the specific geometry of the catalyst. The large bite angle of the SKP-Phos ligand creates a well-defined and rigid chiral pocket around the rhodium metal center. This forces the dehydromorpholine substrate to coordinate to the metal in a specific orientation, exposing one face of the double bond to the incoming hydrogen. This directed attack results in the formation of one enantiomer in high excess, routinely achieving enantiomeric excess (ee) values of up to 99%.[7][11]

The overall workflow involves the synthesis of a suitable precursor, the key asymmetric hydrogenation step, and subsequent conversion to the final hydrochloride salt.

Caption: High-level workflow for the synthesis of enantiopure (Morpholin-2-yl)methanamine HCl.

Detailed Experimental Protocol: Asymmetric Synthesis

The following protocol is a representative procedure adapted from established literature for the asymmetric hydrogenation of dehydromorpholines.[1][7][8] This protocol is intended for trained chemists in a controlled laboratory setting.

Materials:

-

N-Acyl-2-substituted-dehydromorpholine substrate (1.0 equiv)

-

[Rh(COD)₂]BF₄ (0.01 equiv)

-

(R,R,R)-SKP-Phos ligand (0.0105 equiv)

-

Anhydrous, degassed solvent (e.g., Ethyl Acetate)

-

Hydrogen gas (High Purity)

-

Standard glassware, Schlenk line, and high-pressure autoclave/reactor

Part A: Catalyst Preparation (Inside a Glovebox)

-

To a dry Schlenk tube, add the chiral bisphosphine ligand (R,R,R)-SKP-Phos (0.0105 equiv).

-

Add [Rh(COD)₂]BF₄ (0.01 equiv).

-

Add anhydrous, degassed ethyl acetate (approx. 1 mL per 0.01 mmol of catalyst).

-

Stir the mixture at room temperature for 30 minutes. The solution should become homogeneous, indicating the formation of the active catalyst complex.

Part B: Asymmetric Hydrogenation Reaction

-

In a separate, dry Schlenk tube or directly in the autoclave vessel, dissolve the N-Acyl-dehydromorpholine substrate (1.0 equiv) in anhydrous, degassed ethyl acetate (to achieve a concentration of ~0.2 M).

-

Using a cannula, transfer the prepared active catalyst solution from Part A into the substrate solution.

-

Seal the autoclave vessel. Purge the headspace with hydrogen gas 3-5 times to remove all air.

-

Pressurize the reactor with hydrogen gas to the target pressure (e.g., 50 atm).[8]

-

Stir the reaction mixture vigorously at room temperature for 12-24 hours.

-

Self-Validation/Monitoring: The reaction progress can be monitored by taking small aliquots (carefully and safely) and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC/MS) to confirm the consumption of the starting material.

Part C: Workup and Purification

-

Carefully and slowly vent the hydrogen gas from the reactor.

-

Purge the reactor with nitrogen or argon.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the resulting residue by flash column chromatography on silica gel to isolate the enantiomerically enriched N-acyl-2-substituted morpholine.

-

Self-Validation/Enantiopurity Check: The enantiomeric excess (ee%) of the product must be determined using High-Performance Liquid Chromatography (HPLC) on a chiral stationary phase.

Part D: Conversion to the Final Product and Salt Formation

-

The aminomethyl group is typically installed from a precursor like a nitrile, which is reduced in a subsequent step (e.g., using LiAlH₄ or catalytic hydrogenation). The N-acyl protecting group is then removed under appropriate conditions (e.g., acid or base hydrolysis).

-

Dissolve the final, purified (Morpholin-2-yl)methanamine free base in a suitable solvent like isopropanol (IPA) or diethyl ether.

-

Slowly add a solution of HCl in ether (or a similar solvent) with stirring.

-

The (Morpholin-2-yl)methanamine hydrochloride salt will precipitate as a solid.

-

Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product. The hydrochloride salt is typically a stable, crystalline solid, which is much easier to handle and store than the corresponding free base.[12]

Representative Data for Asymmetric Hydrogenation

The following table summarizes typical results achieved for the asymmetric hydrogenation of various 2-substituted dehydromorpholines using the Rh/SKP-Phos system, demonstrating the high efficiency and stereoselectivity of the method.[7][8]

| Entry | Substrate (2-Substituent) | Yield (%) | ee (%) | Reference |

| 1 | Phenyl | >99 | 99 | [7][8] |

| 2 | 4-Methoxyphenyl | >99 | 99 | [7] |

| 3 | 2-Naphthyl | >99 | 99 | [7] |

| 4 | 2-Thienyl | >99 | 99 | [7][8] |

| 5 | Cyclohexyl | >99 | 98 | [7] |

Applications in Drug Discovery: A Versatile Synthetic Handle

The true value of (Morpholin-2-yl)methanamine hydrochloride lies in its utility as a ready-to-use chiral fragment. The primary amine serves as a nucleophilic "handle" for a wide range of subsequent chemical transformations, allowing for its incorporation into more complex drug candidates.

Caption: Common synthetic transformations using the primary amine of (Morpholin-2-yl)methanamine.

Case Study: Intermediate for a Dopamine D3 Receptor Agonist

Research has shown that 2-substituted chiral morpholines are key intermediates for potent and selective drug candidates. For example, (S)-(4-benzylmorpholin-2-yl)methanamine can be elaborated into a dopamine D3 receptor agonist.[9] In this synthesis, the primary amine of the building block is reacted with another molecular fragment to build the final active pharmaceutical ingredient. The chiral morpholine unit is essential for orienting the other parts of the molecule correctly to achieve high affinity and selectivity for the D3 receptor.

Conclusion

(Morpholin-2-yl)methanamine hydrochloride is a high-value chiral building block that provides a direct entry point to a privileged chemical space in drug discovery. Its strategic importance is derived from the beneficial properties of the morpholine scaffold and the versatility of its primary amine functional group. Modern synthetic methods, particularly asymmetric hydrogenation, have made single enantiomers of this compound accessible in high purity and on a preparative scale.[7][9] For medicinal chemists and drug development teams, having reliable access to such well-defined, enantiopure building blocks is crucial for accelerating the design-make-test-analyze cycle and ultimately for developing safer, more effective medicines.

References

- Benchchem. (n.d.). Application of Chiral Morpholine Derivatives in Asymmetric Synthesis.

- Royal Society of Chemistry. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science.

- Li, M., Zhang, J., Zou, Y., Zhou, F., Zhang, Z., & Zhang, W. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 12(44), 14798–14803. Published by the Royal Society of Chemistry.

- Li, M., Zhang, J., Zou, Y., Zhou, F., Zhang, Z., & Zhang, W. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines.

- Li, M., Zhang, J., Zou, Y., Zhou, F., Zhang, Z., & Zhang, W. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Semantic Scholar.

- Nabi, M. N., & Ismail, M. (n.d.).

- Prabhakaran, J., Majo, V. J., Mann, J. J., & Kumar, J. S. D. (2004). Chiral synthesis of (2S,3S)-2-(2-morpholin-2-yl-2-phenylmethoxy)phenol. Chirality, 16(3), 168–173.

- Life Chemicals. (2021, April 26). Expand your building block collection with our C-Substituted Morpholines.

- Jain, A., & Sahu, S. K. (2024).

- Mykhailiuk, P., et al. (n.d.). Design and synthesis of morpholine analogues. Enamine.

- Lee, H., et al. (2016). Identification of a New Morpholine Scaffold as a P2Y12 Receptor Antagonist. Molecules, 21(9), 1121.

- BLDpharm. (n.d.). 1251032-59-3|(4-(4-Fluorobenzyl)morpholin-2-yl)methanamine hydrochloride.

- Matralis, A. N., & Kourounakis, A. P. (2020).

- Lenci, E., Innocenti, R., Gloria, M., & Trabocchi, A. (n.d.). Morpholine-containing molecular scaffolds of our in-house library.

- Sigma-Aldrich. (n.d.). (S)-1-((4-Methylmorpholin-2-yl))methanamine.

- Li, M., Zhang, J., Zou, Y., Zhou, F., Zhang, Z., & Zhang, W. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Semantic Scholar.

- Sigma-Aldrich. (n.d.). N-Methyl-1-(morpholin-2-yl)methanamine.

- Lenci, E., & Trabocchi, A. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 11(5), 676–686.

- ChemScene. (n.d.). 1313584-92-7 | (S)-Morpholin-2-ylmethanol hydrochloride.

- Lenci, E., & Trabocchi, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. PubMed.

- PubChem. (n.d.). 1-(morpholin-2-yl)methanamine (C5H12N2O).

- MDPI. (2023).

- Organic Chemistry Portal. (n.d.). Morpholine synthesis.

- ResearchGate. (n.d.). (PDF) Morpholines. Synthesis and Biological Activity.

- PubMed. (2008). Design and synthesis of morpholine derivatives. SAR for dual serotonin & noradrenaline reuptake inhibition.

- Wikipedia. (n.d.). Morpholine.

- ResearchGate. (2025). Synthesis and characterization of 2-arylmorpholine hydrochloride | Request PDF.

- Google Patents. (n.d.). CN1171398A - Process for preparing morpholine hydrochloride as precursor of monoxydine....

- BLD Pharm. (n.d.). 122894-46-6|Morpholin-2-ylmethanamine dihydrochloride.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. lifechemicals.com [lifechemicals.com]

- 3. enamine.net [enamine.net]

- 4. researchgate.net [researchgate.net]

- 5. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Occurrence of Morpholine in Central Nervous System Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. Morpholine - Wikipedia [en.wikipedia.org]

The Alchemist's Compass: A Guide to ¹H and ¹³C NMR Analysis of Morpholine Ring Formation

An In-Depth Technical Guide

Foreword: The Morpholine Moiety in Modern Drug Discovery

The morpholine ring, a simple six-membered heterocycle containing both an amine and an ether functional group, is a cornerstone of modern medicinal chemistry.[1] Its unique physicochemical properties, including improved aqueous solubility and metabolic stability, have made it a privileged scaffold in a multitude of approved drugs, from the anticancer agent Gefitinib to the antibiotic Linezolid.[2][3] The successful incorporation of this motif during synthesis is a critical step in the development of new chemical entities.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the "gold standard" for the unambiguous structural elucidation of organic molecules.[4] It is an indispensable analytical technique in pharmaceutical research, providing atomic-level information on molecular structure, connectivity, and conformation.[5][6] This guide offers researchers, scientists, and drug development professionals a detailed exploration of how ¹H and ¹³C NMR are expertly applied to confirm the successful formation of the morpholine ring and to analyze its conformational dynamics.

Part 1: The Spectroscopic Signature of the Morpholine Ring

The power of NMR in analyzing the morpholine ring lies in its ability to reveal the molecule's three-dimensional structure in solution. The ring predominantly adopts a stable chair conformation to minimize steric strain, which gives rise to distinct and predictable NMR signals for its axial and equatorial protons.[7][8]

¹H NMR Analysis: Protons in the Chair

In a typical morpholine ring, there are two sets of methylene protons: those adjacent to the electronegative oxygen atom (C2-H and C6-H) and those adjacent to the nitrogen atom (C3-H and C5-H).

-

Chemical Shifts (δ): The protons on the carbons next to the oxygen (O-CH₂) are more deshielded and appear further downfield, typically in the range of δ 3.6-4.0 ppm .[9] The protons on the carbons next to the nitrogen (N-CH₂) are found further upfield, usually around δ 2.8-3.3 ppm .[9][10] The exact positions are highly dependent on the solvent and any substituent on the nitrogen atom.[11][12]

-

Spin-Spin Coupling (J-Coupling): The key to confirming the chair conformation lies in the vicinal (three-bond) coupling constants (³J). The magnitude of this coupling is dependent on the dihedral angle between the protons, as described by the Karplus equation.[7]

-

Axial-Axial (³Jₐₐ): Protons in an axial-axial relationship have a dihedral angle of ~180°, resulting in a large coupling constant, typically 10-13 Hz .[7]

-

Axial-Equatorial (³Jₐₑ) & Equatorial-Equatorial (³Jₑₑ): These protons have dihedral angles of ~60°, leading to much smaller coupling constants of 2-5 Hz .[7]

-

At room temperature, the morpholine ring often undergoes rapid ring inversion (chair-flipping), which averages the signals of the axial and equatorial protons. This can result in deceptively simple spectra, where the signals appear as broad triplets.[13][14] To resolve the individual axial and equatorial signals and their distinct coupling constants, variable temperature (VT) NMR studies can be performed to slow this inversion process.[7][15]

¹³C NMR Analysis: The Carbon Backbone

The ¹³C NMR spectrum of a morpholine ring is typically simpler, showing two distinct signals corresponding to the two chemical environments of the carbon atoms.

-

Chemical Shifts (δ):

Substituents on the nitrogen atom can significantly influence the chemical shift of the C3 and C5 carbons, providing further evidence of a successful N-alkylation or N-arylation reaction.[20]

Part 2: A Practical Workflow - Synthesis and NMR Verification

To illustrate the application of these principles, we will outline a workflow for a common synthetic route to a substituted morpholine and the subsequent NMR analysis.

Synthesis: Copper-Catalyzed Three-Component Reaction

A modern and efficient method for creating highly substituted morpholines is the copper-catalyzed three-component reaction of an amino alcohol, an aldehyde, and a diazomalonate.[3] This approach provides a direct route to complex morpholine structures.

Experimental Protocol: Synthesis of Diethyl 2-(2-hydroxyphenyl)-2-methylmorpholine-4,4-dicarboxylate

-

Step 1: Reagent Preparation: In a clean, dry vial equipped with a magnetic stir bar, add 2-amino-2-methylpropan-1-ol (0.2 mmol), salicylaldehyde (0.3 mmol), and diethyl diazomalonate (0.1 mmol).

-

Step 2: Catalyst and Solvent Addition: Add the copper(I) catalyst (e.g., CuBr, 5 mol%) and 1.0 mL of a suitable solvent such as dichloromethane (DCM).

-

Step 3: Reaction Execution: Seal the vial and stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Step 4: Workup and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the crude product using column chromatography on silica gel to yield the pure morpholine derivative.

NMR Analysis: From Raw Data to Confirmed Structure

The definitive proof of morpholine ring formation requires a systematic NMR analysis. This process is not merely about data acquisition; it is an exercise in logical deduction, where different NMR experiments provide interlocking pieces of the structural puzzle.

Experimental Protocol: NMR Analysis

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of the purified product in 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.[7]

-

Ensure the sample is fully dissolved to achieve a homogeneous solution for optimal spectral resolution.

-

-

Data Acquisition:

-

Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for superior signal dispersion.[7]

-

¹H NMR: Acquire a standard one-dimensional proton spectrum. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.[21]

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a larger number of scans (1024 or more) and a relaxation delay of 2 seconds are typically required.[21]

-

2D COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds). It is crucial for tracing the proton connectivity around the newly formed ring.[22][23]

-

2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom it is directly attached to (one-bond correlation).[22][23] This is the most reliable way to assign the C2/C6 and C3/C5 carbons based on the chemical shifts of their attached protons.

-

Part 3: Data Interpretation and Visualization

The synergy between 1D and 2D NMR spectra provides an irrefutable confirmation of the morpholine ring's structure.

Data Summary Tables

For clarity and quick reference, the expected NMR data for a generic N-substituted morpholine ring is summarized below.

Table 1: Typical ¹H NMR Data for a Morpholine Ring

| Proton Position | Typical Chemical Shift (δ, ppm) | Typical Multiplicity | Key Coupling Constants (Hz) |

|---|---|---|---|

| H-2ax, H-6ax | 3.6 - 3.8 | Triplet of doublets (td) | ³Jₐₐ ≈ 10-13, ²J ≈ 11.5 |

| H-2eq, H-6eq | 3.9 - 4.1 | Doublet of triplets (dt) | ³Jₐₑ ≈ 2-5, ²J ≈ 11.5 |

| H-3ax, H-5ax | 2.8 - 3.0 | Triplet of doublets (td) | ³Jₐₐ ≈ 10-13, ²J ≈ 11.0 |

| H-3eq, H-5eq | 3.1 - 3.3 | Doublet of triplets (dt) | ³Jₐₑ ≈ 2-5, ²J ≈ 11.0 |

Note: Values are illustrative and can vary based on solvent and substitution. At room temperature, rapid inversion may average these signals.

Table 2: Typical ¹³C NMR Data for a Morpholine Ring

| Carbon Position | Typical Chemical Shift (δ, ppm) |

|---|---|

| C-2, C-6 | 65 - 70 |

| C-3, C-5 | 45 - 50 |

Note: N-substitution primarily affects the C-3/C-5 chemical shifts.

Visualizing the Structure and Workflow

Visual aids are essential for conceptualizing the structural information derived from NMR data and the process used to obtain it.

Caption: Chair conformation of the morpholine ring with labeled atoms.

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. mdpi.com [mdpi.com]

- 3. Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. NMR as a “Gold Standard” Method in Drug Design and Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. azooptics.com [azooptics.com]

- 6. walshmedicalmedia.com [walshmedicalmedia.com]

- 7. benchchem.com [benchchem.com]

- 8. Unraveling the Conformational Preference of Morpholine: Insights from Infrared Resonant Vacuum Ultraviolet Photoionization Mass Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Morpholine(110-91-8) 1H NMR spectrum [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. 1H and 13C NMR spectra of N-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. rsc.org [rsc.org]

- 13. echemi.com [echemi.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09152H [pubs.rsc.org]

- 16. tandfonline.com [tandfonline.com]

- 17. acdlabs.com [acdlabs.com]

- 18. Morpholine(110-91-8) 13C NMR spectrum [chemicalbook.com]

- 19. asianpubs.org [asianpubs.org]

- 20. cdnsciencepub.com [cdnsciencepub.com]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 23. creative-biostructure.com [creative-biostructure.com]

Physicochemical properties of Morpholin-2-ylmethanamine hydrochloride

Fragment Profile & Application Guide

Executive Summary

Morpholin-2-ylmethanamine dihydrochloride (CAS: 122894-46-6) is a high-value saturated heterocycle used extensively in medicinal chemistry as a solubility-enhancing fragment . Unlike its achiral N-substituted analogs (e.g., 4-(2-aminoethyl)morpholine), this C-substituted scaffold introduces a chiral center at the C2 position, offering vectors for stereoselective target engagement.

This guide provides a rigorous technical analysis of its physicochemical properties, handling protocols for the hygroscopic salt, and strategies for orthogonal functionalization of its diamine core.

Part 1: Chemical Identity & Structural Analysis[1]

Core Identity

The compound exists primarily as a dihydrochloride salt to ensure stability against oxidation and atmospheric moisture. It features two distinct nucleophilic centers: a secondary amine within the morpholine ring and an exocyclic primary amine.

| Attribute | Detail |

| IUPAC Name | 1-(Morpholin-2-yl)methanamine dihydrochloride |

| Common Name | 2-(Aminomethyl)morpholine 2HCl |

| CAS Number | 122894-46-6 (racemic 2HCl); 116143-27-2 (Free Base) |

| Molecular Formula | |

| Molecular Weight | 116.16 (Free Base) / 189.08 (Salt) |

| Chirality | C2 Center.[1][2] Available as Racemate, (S)-enantiomer (CAS 1821823-53-3), and (R)-enantiomer. |

Structural Significance (Medicinal Chemistry)[4]

-

Fp3 Character: The molecule contributes significantly to the fraction of

hybridized carbons (Fp3) in a drug candidate, improving solubility and metabolic stability compared to aromatic spacers. -

Basicity Modulation: The ether oxygen at position 4 exerts an inductive electron-withdrawing effect, lowering the pKa of the ring nitrogen compared to piperidine, which can be advantageous for membrane permeability.

Part 2: Physicochemical Profile[1][2]

The following data aggregates experimental values and high-confidence predictions essential for formulation and synthesis planning.

Quantitative Properties Table

| Property | Value / Range | Context |

| Physical State | White to off-white crystalline solid | Highly hygroscopic (2HCl salt).[1] |

| Melting Point | 175–180 °C (dec.)[3] | Decomposes upon melting; do not sublime. |

| Solubility (Water) | > 100 mg/mL | Excellent. Forms acidic solution (pH ~1-2). |

| Solubility (DMSO) | Soluble | Suitable for stock solutions (store frozen). |

| Solubility (DCM) | Insoluble | Requires free-basing for extraction into organic layer. |

| pKa (N1 - Ring) | ~8.4 | Secondary amine. Lowered by ether oxygen induction. |

| pKa (N2 - Exocyclic) | ~9.4 – 9.8 | Primary amine. Most basic center. |

| LogP | -1.1 (Free Base) | Highly hydrophilic; lowers lipophilicity of adducts. |

Reactivity & Selectivity Landscape

The molecule possesses two nucleophiles with distinct steric and electronic profiles.

-

Site A (Exocyclic

): Primary amine. Sterically unhindered, highly nucleophilic, higher pKa. Reacts fastest with acyl chlorides and activated esters. -

Site B (Ring

): Secondary amine. Sterically hindered by the adjacent C2 substitution. Less nucleophilic than typical piperidines due to the morpholine oxygen.[4][5]

Part 3: Synthetic Utility & Visualization

Orthogonal Functionalization Workflow

To utilize this scaffold effectively, chemists must control the regioselectivity. The following diagram illustrates the decision matrix for selective functionalization.

Figure 1: Reactivity divergence. The primary amine is kinetically favored for acylation, while the secondary amine can be selectively protected using specific conditions or purchased pre-protected.

Part 4: Experimental Protocols

Protocol A: Free-Basing & Extraction

Context: The 2HCl salt is incompatible with organometallic couplings (e.g., Buchwald-Hartwig) or base-sensitive reactions. This protocol isolates the free diamine.

Reagents:

-

Morpholin-2-ylmethanamine 2HCl (1.0 eq)

-

Sodium Hydroxide (NaOH), 4M aqueous solution

-

Dichloromethane (DCM) or Chloroform/Isopropanol (3:1)

-

Sodium Sulfate (

)

Methodology:

-

Dissolution: Dissolve 1.0 g of the 2HCl salt in 5 mL of distilled water. The solution will be acidic (pH < 2).

-

Basification: Cool the solution to 0°C. Dropwise add 4M NaOH until pH > 12. Note: The solution may become slightly cloudy.

-

Extraction: The free base is highly polar and difficult to extract with pure DCM. Use Chloroform:Isopropanol (3:1) for extraction (3 x 10 mL). This solvent system improves recovery of polar amines.

-

Drying: Dry the combined organic layers over anhydrous

for 15 minutes. -

Concentration: Filter and concentrate in vacuo at < 30°C.

-

Critical Checkpoint: The free base is a volatile oil. Do not apply high vacuum for extended periods, or the product will be lost to the manifold.

-

Protocol B: Selective Amide Coupling (Primary Amine)

Context: Coupling a carboxylic acid to the exocyclic amine while leaving the morpholine ring free.

Methodology:

-

Activation: In a separate flask, dissolve Carboxylic Acid (1.0 eq) in DMF. Add HATU (1.1 eq) and DIPEA (3.0 eq). Stir for 5 minutes.

-

Addition: Add Morpholin-2-ylmethanamine 2HCl (1.0 eq) directly to the activated ester mixture.

-

Why: The salt slowly dissolves and releases the free amine as DIPEA neutralizes the HCl. The primary amine, being less hindered and more nucleophilic, reacts preferentially with the active ester.

-

-

Workup: Dilute with EtOAc, wash with saturated

. The product (containing the secondary amine) will remain in the organic layer if the lipophilic tail is sufficiently large; otherwise, use the Chloroform/IPA extraction method.

Part 5: Handling, Stability & Analytics

Storage & Stability[8]

-

Hygroscopicity: The dihydrochloride salt is extremely hygroscopic. It will deliquesce (turn into a liquid goo) if left open to air for > 1 hour.

-

Storage: Store at room temperature in a desiccator or under inert atmosphere (

/Ar). -

Shelf Life: > 2 years if kept dry.

Analytical Characterization (NMR)

When analyzing the salt vs. free base, chemical shifts change significantly due to protonation.

-

1H NMR (D2O, Salt form):

-

The methanamine protons (

) appear as a doublet around 3.1–3.3 ppm . -

The morpholine ring protons appear as a complex multiplet set between 3.5–4.2 ppm .

-

The chiral center proton (H2) is often obscured by the ring ether protons.

-

Quality Control Workflow

Figure 2: QC workflow. Visual inspection is critical due to hygroscopicity issues.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 122894-46-6, Morpholin-2-ylmethanamine dihydrochloride. Retrieved from [Link]

-

Ortiz, K. G., et al. (2024).[6] "Green Synthesis of Morpholines via Selective Monoalkylation of Amines." Journal of the American Chemical Society, 146, 29847-29856.[6] (Provides mechanistic insight into morpholine ring reactivity). Retrieved from [Link]

Sources

- 1. (S)-2-Morpholinemethanamine, hydrochloride - CAS:1821823-53-3 - 上海馨远医药科技有限公司 [balmxy.com]

- 2. 2-Morpholinoethylamine | C6H14N2O | CID 408285 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Morpholine [drugfuture.com]

- 4. atamankimya.com [atamankimya.com]

- 5. Morpholine - Wikipedia [en.wikipedia.org]

- 6. Green Synthesis of Morpholines via Selective Monoalkylation of Amines [organic-chemistry.org]

Structure-Activity Relationship (SAR) Studies of Morpholin-2-ylmethanamine Analogs

Executive Summary: The "Privileged" Scaffold

In modern medicinal chemistry, the Morpholin-2-ylmethanamine (2-aminomethylmorpholine) scaffold represents a critical bioisosteric alternative to piperidines and pyrrolidines. Its utility stems from a unique balance of physicochemical properties: the morpholine oxygen lowers the basicity of the ring nitrogen (pKa ~8.4 vs. ~11.0 for piperidine), enhancing metabolic stability and blood-brain barrier (BBB) permeability while reducing phospholipidosis risk.

This guide provides a rigorous analysis of the SAR surrounding this scaffold, focusing on its application in BACE1 inhibition (Alzheimer's) , Sigma-1 receptor modulation , and DPP-4 inhibition . It is designed for medicinal chemists requiring actionable synthetic routes and data-driven optimization strategies.

Scaffold Architecture & Physicochemical Profile

The core structure consists of a morpholine ring substituted at the C2 position with a methanamine group. This creates two distinct vectors for diversification:

-

N4-Position (Secondary Amine): Controls overall lipophilicity (LogD) and solubility.

-

Exocyclic Amine (Primary/Secondary): Acts as the primary pharmacophore anchor (often engaging Asp/Glu residues in enzyme pockets).

Conformational Bias

The morpholine ring predominantly adopts a chair conformation . Substituents at the C2 position prefer the equatorial orientation to minimize 1,3-diaxial interactions. This rigid stereochemical presentation is vital for high-affinity binding in chiral pockets (e.g., GPCRs).

| Property | Morpholine Core | Piperidine Core | Impact on Drug Design |

| pKa (Conj. Acid) | ~8.4 | ~11.0 | Morpholine is less protonated at pH 7.4, improving membrane permeability. |

| LogP | -0.86 | 0.84 | Morpholine lowers lipophilicity, improving solubility and reducing metabolic clearance. |

| H-Bonding | Acceptor (Ether O) | None | The ether oxygen can engage in additional H-bonds with the target protein. |

Synthetic Strategies

Accessing the chiral Morpholin-2-ylmethanamine scaffold requires robust methodologies to ensure enantiomeric purity, as the (S)- and (R)-enantiomers often exhibit vastly different biological activities.

Method A: Chiral Pool Synthesis (From Amino Acids)

This route utilizes L-Serine or L-Aspartic acid derivatives to establish the C2 stereocenter early.

Method B: Epichlorohydrin Cyclization (Scalable)

A common industrial route involving the ring-opening of chiral epichlorohydrin followed by cyclization.

Caption: Figure 1. Scalable synthetic workflow for accessing enantiopure morpholin-2-ylmethanamine scaffolds from chiral epichlorohydrin.

Structure-Activity Relationship (SAR) Deep Dive

The SAR of this scaffold is best understood by zoning the molecule into three interaction domains.

Zone 1: The Exocyclic Amine (Target Anchor)

In protease inhibitors (e.g., BACE1, Renin), this amine often transitions to an amide or urea.

-

Observation: Conversion of the primary amine to a tertiary amide often improves potency by filling hydrophobic pockets adjacent to the catalytic dyad.

-

Critical Insight: Retaining a basic nitrogen here is crucial for Sigma-1 receptor ligands to form a salt bridge with Asp126.

Zone 2: The Morpholine Nitrogen (N4) (ADME Modulator)

-

Alkyl/Aryl Capping: Capping N4 with bulky lipophilic groups (e.g., benzyl, diphenylmethyl) is standard for Reuptake Inhibitors (like Reboxetine analogs).

-

Electron Withdrawal: Sulfonylation or amidation of N4 reduces the basicity further, often used to tune selectivity against hERG channels.

Zone 3: Stereochemistry (The C2 Switch)

-

BACE1 Inhibitors: The (S)-configuration is generally preferred to align the exocyclic amine with the catalytic aspartates.

-

Sigma-1 Ligands: Enantiomeric preference varies by series, but the (S)-enantiomer often shows higher affinity for

over

Case Study: BACE1 Inhibition for Alzheimer's

Context:

Comparative SAR Data

The following table illustrates the effect of the morpholine core substitution on potency and lipophilicity in a BACE1 inhibitor series (Genericized data based on Bioorg. Med. Chem. trends [1, 2]).

| Compound ID | Core Scaffold | R-Group (Exocyclic) | BACE1 IC50 (nM) | LogD (pH 7.4) | CNS MPO Score* |

| CMP-001 | Cyclohexane (Carbocycle) | Benzamide | 15 | 3.8 | 3.2 (Low) |

| CMP-002 | Piperidine | Benzamide | 12 | 2.9 | 4.1 (Med) |

| CMP-003 | Morpholine (S) | Benzamide | 18 | 1.9 | 5.4 (High) |

| CMP-004 | Morpholine (R) | Benzamide | 450 | 1.9 | 5.4 (High) |

| CMP-005 | Morpholine (S) | Picolinamide | 6 | 1.5 | 5.8 (Excellent) |

-

CNS MPO (Multi-Parameter Optimization) Score: Scale 0-6; >4 predicts good CNS alignment.

Analysis:

-

CMP-003 vs CMP-001: The morpholine switch results in a slight loss of potency (15nM -> 18nM) but a massive improvement in LogD (3.8 -> 1.9), significantly enhancing the probability of BBB penetration.

-

Stereochemical Cliff: The (S)-enantiomer (CMP-003) is >20x more potent than the (R)-enantiomer (CMP-004), confirming the specific spatial requirement of the BACE1 active site.

Experimental Protocols

Protocol A: Synthesis of (S)-tert-butyl 2-(aminomethyl)morpholine-4-carboxylate

Validation: This protocol ensures protection of the secondary amine for selective functionalization of the primary amine.

-

Starting Material: Dissolve (S)-morpholin-2-ylmethanamine dihydrochloride (1.0 eq) in DCM/Water (1:1).

-

Base Addition: Add

(3.0 eq) followed by -

Reaction: Stir at RT for 12 hours. Monitor by TLC (ninhydrin stain).

-

Workup: Extract with DCM (3x). Wash organic layer with brine, dry over

. -

Purification: Silica gel chromatography (MeOH/DCM gradient).

-

Yield: Typically 75-85%.

Protocol B: BACE1 FRET Assay (Enzymatic Potency)

Validation: Fluorescence Resonance Energy Transfer (FRET) provides a ratiometric readout less susceptible to compound interference.

-

Reagents: Recombinant human BACE1 enzyme; FRET peptide substrate (e.g., Rh-EVNLDAEFK-Quencher).

-

Buffer: 50 mM Sodium Acetate, pH 4.5 (mimics endosomal pH), 0.1% CHAPS.

-

Procedure:

-

Plate 10

L of test compound (serial dilution in DMSO). -

Add 10

L enzyme solution. Incubate 15 min at RT. -

Add 10

L substrate solution (Final conc: 250 nM).

-

-

Readout: Measure fluorescence (Ex 530nm / Em 590nm) kinetically for 60 mins.

-

Analysis: Calculate slope of linear range. Derive IC50 using 4-parameter logistic fit.

Strategic Optimization Workflow

Use this decision tree to guide lead optimization when using the morpholin-2-ylmethanamine scaffold.

Caption: Figure 2. Decision tree for optimizing morpholine-based leads, balancing potency against physicochemical properties.

References

-

Mullane, K., et al. "Expansion of the structure–activity relationships of BACE1 inhibitors by harnessing diverse building blocks prepared using a unified synthetic approach."[1] RSC Medicinal Chemistry, 2019.

-

Stamford, A. W., et al. "Discovery of an Orally Available, Brain-Penetrant BACE1 Inhibitor." Journal of Medicinal Chemistry, 2012.

-

Kourounakis, A. P., et al. "Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules." Medicinal Research Reviews, 2020.

-

Wishart, G., et al. "Scaffold hopping in the discovery of novel Sigma-1 receptor ligands." Bioorganic & Medicinal Chemistry Letters, 2010.[2]

Sources

Unlocking Chemical Space: The Morpholin-2-ylmethanamine Scaffold in Drug Discovery

Executive Summary

In the pursuit of novel bioactive chemical entity (NCE) discovery, the Morpholin-2-ylmethanamine (2-(aminomethyl)morpholine) scaffold represents a high-value pharmacophore. Unlike the ubiquitous 4-substituted morpholine rings found in blockbuster drugs like Gefitinib or Linezolid, the 2-substituted variant offers a chiral vector (C2) that projects functionality into unexplored biological space while maintaining the morpholine ring's favorable physicochemical properties.

This guide provides a comprehensive technical analysis of this scaffold, detailing its structural rationale, stereoselective synthetic access, and application in high-throughput library generation.

The Pharmacophore: Structural & Physicochemical Rationale[1][2][3]

The morpholine ring is often termed a "privileged structure" in medicinal chemistry due to its ability to modulate lipophilicity and solubility without introducing metabolic liabilities common to other heterocycles. The Morpholin-2-ylmethanamine scaffold elevates this by adding a specific vector for diversification.

The "Oxygen Clamp" and Solubility

The morpholine oxygen atom serves as a weak hydrogen bond acceptor (HBA), often engaging in water-mediated bridges within kinase ATP-binding pockets or GPCR allosteric sites.

-

pKa Modulation: The morpholine nitrogen typically exhibits a pKa of ~8.3–8.7. This ensures that at physiological pH (7.4), a significant fraction exists in the cationic form, enhancing aqueous solubility and lysosomal trapping, which can improve volume of distribution (

). -

Metabolic Stability: Unlike piperazines, which are prone to rapid N-oxidation or ring opening, the morpholine ether linkage reduces electron density on the nitrogen, often mitigating oxidative clearance by CYP450 isoforms.

The C2-Vector Advantage

Substitution at the C2 position creates a chiral center.

-

(S)-Enantiomer vs. (R)-Enantiomer: Biological targets are 3D entities. The ability to synthesize distinct enantiomers allows for the probing of specific hydrophobic pockets that planar or achiral molecules cannot access.

-

Fsp3 Character: Introducing the aminomethyl arm increases the fraction of sp3-hybridized carbons (

), a metric directly correlated with clinical success and reduced off-target toxicity.

Visualization: Pharmacophoric Map

Figure 1: Pharmacophoric dissection of the Morpholin-2-ylmethanamine scaffold highlighting key interaction points.

Synthetic Access & Stereocontrol

Accessing the scaffold in an enantiopure fashion is critical. We prioritize the Chiral Aziridine Ring Opening strategy for its high stereofidelity and the Amino Acid Reduction route for scalability.

Strategy A: Chiral Aziridine Ring Opening (High Precision)

This method utilizes commercially available chiral epichlorohydrin or aziridines to establish the C2 stereocenter before cyclization.

-

Step 1: Ring opening of chiral aziridine (e.g., (S)-N-trityl-aziridine-2-carboxylate) with a haloalcohol or equivalent spacer.

-

Step 2: Cyclization under basic conditions (NaH or t-BuOK) to form the morpholine ring.

-

Advantage: Retains the stereochemistry of the starting material with >98% ee.[1]

Strategy B: From Amino Acids (Scalable)

Starting from L-Serine or L-Aspartic acid derivatives.

-

Step 1: Protection of amine and reduction of the carboxylic acid to the alcohol.

-

Step 2: O-alkylation with a 2-halo-acetamide derivative.

-

Step 3: Reduction of the amide to the amine, followed by intramolecular cyclization.

Library Design & Diversification

The Morpholin-2-ylmethanamine scaffold is a bifunctional building block. It possesses two orthogonal reactive handles:

-

N4-Secondary Amine: Ideal for

reactions (heteroarylation) or reductive amination. -

Exocyclic Primary Amine: Ideal for amide coupling, sulfonylation, or urea formation.

Workflow: Parallel Synthesis

To maximize chemical space exploration, a "Protect-Diversify-Deprotect" strategy is employed.

Figure 2: Parallel synthesis workflow for generating bifunctional libraries.

Experimental Protocols

Protocol: Synthesis of (S)-2-(Aminomethyl)-4-benzylmorpholine

A robust, self-validating protocol for generating the core scaffold.

Reagents:

-

(S)-Epichlorohydrin (99% ee)

-

N-Benzylethanolamine

-

Sodium Hydride (60% dispersion in oil)

-

Toluene (Anhydrous)

Methodology:

-

Ring Opening: To a solution of N-benzylethanolamine (10 mmol) in anhydrous Toluene (50 mL) at 0°C, add (S)-epichlorohydrin (10 mmol) dropwise. Stir at RT for 12 hours.[2] Checkpoint: Monitor by TLC (formation of intermediate diol).

-

Cyclization: Cool the mixture to 0°C. Cautiously add NaH (12 mmol) portion-wise. (Caution:

gas evolution). Heat to reflux (110°C) for 4 hours. -

Workup: Quench with saturated

(aq). Extract with EtOAc (3x). Wash organic phase with brine, dry over -

Purification: Flash column chromatography (Hexane/EtOAc gradient).

-

Amination: Convert the resulting chloromethyl intermediate to the amine via the Gabriel synthesis (Potassium phthalimide followed by hydrazine deprotection) or Azide displacement (

followed by Staudinger reduction).

Validation Criteria:

-

1H NMR (400 MHz, CDCl3): Diagnostic multiplets for morpholine ring protons at

3.6-3.9 ppm. -

Chiral HPLC: Enantiomeric excess (ee) should be >95% compared to racemic standard.

Protocol: General Amide Coupling (Library Step)

-

Dissolve Carboxylic Acid (1.1 eq) in DMF.

-

Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 5 min.

-

Add (S)-2-(aminomethyl)morpholine scaffold (1.0 eq).

-

Stir at RT for 2-4 hours.

-

Purification: Direct injection onto Prep-HPLC (C18 column, Water/Acetonitrile + 0.1% Formic Acid).

Case Studies & Biological Relevance

Kinase Inhibition (ATP-Competitive)

In the design of kinase inhibitors, the morpholine ring is frequently positioned at the solvent-exposed region.

-

Mechanism: The ether oxygen can accept a hydrogen bond from the kinase hinge region or water network. The C2-aminomethyl group can be acylated with a warhead (e.g., acrylamide) to target a specific cysteine residue (e.g., Cys797 in EGFR), converting a reversible inhibitor into a covalent one.

-

Example: Analogues of Gefitinib where the solubilizing morpholine is replaced by 2-(aminomethyl)morpholine allow for the attachment of solubility-enhancing tails or fluorescent probes without disrupting the hinge binding.

GPCR Ligands (Monoamine Transporters)

The scaffold mimics the neurotransmitter structure (distance between aromatic ring and basic nitrogen).

-

Reboxetine Analogue: Reboxetine is a norepinephrine reuptake inhibitor containing a 2-substituted morpholine.[3] By utilizing the 2-aminomethyl scaffold, researchers can extend the side chain to reach secondary binding pockets (S2 site) in the transporter, potentially enhancing selectivity for NET over SERT or DAT.

ADME/Tox Profile Summary

| Property | Value / Observation | Impact on Drug Development |

| LogP | 0.5 – 1.5 (Scaffold only) | Ideal for CNS penetration; lowers lipophilic toxicity. |

| TPSA | ~21 Ų (Morpholine ring) | Favorable for membrane permeability (Rule of 5). |

| Metabolic Stability | High (Ring) | Ether oxygen deactivates the ring toward oxidation. |

| hERG Inhibition | Low Risk | Unlike piperidines, morpholines are less associated with hERG binding unless linked to highly lipophilic linkers. |

References

-

Morpholine as a Privileged Structure: Kourounakis, A. et al. "Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules."[4][5][6][7] Medicinal Research Reviews, 2020.[4][6] Link

-

Chiral Synthesis via Aziridines: Ghorai, M. K. et al. "Metal-free one-pot synthesis of 2-substituted and 2,3-disubstituted morpholines from aziridines." Beilstein Journal of Organic Chemistry, 2015. Link

-

Asymmetric Hydrogenation: Zhang, Z. et al. "Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines." Chemical Science, 2021. Link

-

Reboxetine & CNS Applications: Wong, E. H. et al. "Reboxetine: a pharmacologically potent, selective, and specific norepinephrine reuptake inhibitor." Biological Psychiatry, 2000. Link

-

Morpholine Physicochemical Properties: Meanwell, N. A. "Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Scaffold-Based Design." Chemical Research in Toxicology, 2016. Link

Sources

- 1. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jchemrev.com [jchemrev.com]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. semanticscholar.org [semanticscholar.org]

- 5. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

The Morpholine Moiety: A Cornerstone for Optimizing Pharmacokinetic Properties in Drug Discovery

An In-depth Technical Guide for Drug Development Professionals

Introduction: The Privileged Status of the Morpholine Scaffold

In the landscape of medicinal chemistry, certain structural motifs consistently appear in successful drug candidates, earning them the designation of "privileged structures."[1] The morpholine ring, a six-membered saturated heterocycle containing both an amine and an ether functional group, is a quintessential example of such a scaffold.[2][3][4][5] Its frequent incorporation into a multitude of approved and experimental drugs is not coincidental; it is a direct result of its remarkable ability to bestow advantageous physicochemical, metabolic, and pharmacokinetic (PK) properties upon a molecule.[1][3][4][5][6][7]

This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of the morpholine moiety's role in enhancing drug-like properties. We will dissect the structural and chemical attributes that enable it to modulate a compound's absorption, distribution, metabolism, and excretion (ADME) profile, moving beyond a mere listing of effects to explain the underlying causality that makes morpholine a powerful tool in the medicinal chemist's arsenal.

Decoding the Physicochemical Advantages of the Morpholine Ring

The utility of the morpholine ring stems from a unique combination of features that favorably influence a molecule's behavior in a physiological environment. These core properties are the foundation for its pharmacokinetic benefits.

Basicity and pKa: A Key to Solubility and Permeability

The nitrogen atom in the morpholine ring confers basicity. However, the electron-withdrawing effect of the adjacent oxygen atom reduces this basicity compared to analogous saturated heterocyles like piperidine. The resulting pKa of the conjugate acid of morpholine is approximately 8.4-8.7.[6][8] This value is strategically significant because it is close to physiological pH (7.4).[9][10]

This "tuned" basicity means that at physiological pH, a significant portion of morpholine-containing molecules will exist in a protonated, cationic state. This ionization is crucial for enhancing aqueous solubility, a common hurdle in drug development.[8][9][10][11] Simultaneously, a sufficient fraction of the compound remains in its neutral, un-ionized form, which is essential for passive diffusion across lipid-rich biological membranes, such as the intestinal epithelium and the blood-brain barrier (BBB).[9][10][12][13] This delicate balance between ionized and un-ionized states is a primary reason for morpholine's ability to improve both solubility and membrane permeability, critical components of oral bioavailability.[9][10][11][12]

Polarity, Hydrogen Bonding, and Lipophilicity

The oxygen atom in the morpholine ring is a key contributor to its utility. It is a hydrogen bond acceptor, allowing for favorable interactions with biological targets like enzymes and receptors, which can enhance potency and selectivity.[9][11] This oxygen also increases the polarity of the moiety, which aids in improving aqueous solubility.[11]

The combination of the polar ether and the basic amine within a compact cyclic structure results in a well-balanced lipophilic-hydrophilic profile.[2][10] This balance is often crucial for achieving desirable ADME properties, including the ability to penetrate the CNS.[2][10][12]

Table 1: Comparative Physicochemical Properties of Common Saturated Heterocycles

| Property | Morpholine | Piperidine | Piperazine (pKa1/pKa2) |

| pKa (Conjugate Acid) | ~8.4 | ~11.1 | ~9.7 / ~5.6 |

| LogP | -0.86 | 0.84 | -1.03 |

| Hydrogen Bond Acceptors | 2 (O and N) | 1 (N) | 2 (N and N) |

| Hydrogen Bond Donors | 1 (N-H) | 1 (N-H) | 2 (N-H and N-H) |

| Key Feature | Balanced polarity, moderate basicity | High basicity, more lipophilic | Two basic centers, highly polar |

Data compiled from various chemical property databases for illustrative purposes.

Impact on Pharmacokinetic (ADME) Profiles

The strategic incorporation of a morpholine moiety can profoundly and predictably improve a drug candidate's ADME profile.

Absorption and Bioavailability

As discussed, the optimized pKa of the morpholine ring is a major driver for improved oral absorption. By enhancing aqueous solubility, the morpholine group helps ensure the drug can dissolve effectively in the gastrointestinal fluids, a prerequisite for absorption.[11] Its ability to maintain a population of neutral molecules allows for efficient permeation across the gut wall.[10] This dual improvement in solubility and permeability often translates directly to enhanced oral bioavailability.[11][12]

Distribution and CNS Penetration

The balanced hydrophilic-lipophilic nature of morpholine makes it particularly effective for modulating drug distribution.[2][10] For systemic drugs, this can lead to favorable tissue partitioning. For central nervous system (CNS) drug discovery, the morpholine ring is especially prized.[2][9][10] It often provides the right balance of properties to facilitate crossing the highly restrictive blood-brain barrier, a feature demonstrated by numerous approved CNS-active drugs like reboxetine and aprepitant.[9][10][13]

Metabolism and Metabolic Stability

Metabolic instability is a primary cause of drug failure. The morpholine ring is generally considered to be metabolically robust.[12][14][15] While it can be metabolized, typically through oxidation, its saturated, electron-deficient nature makes it less susceptible to rapid breakdown by cytochrome P450 (CYP) enzymes compared to other nitrogen-containing heterocycles.[9][10][12] Replacing a metabolically labile group with a morpholine ring is a common and effective strategy to increase a compound's half-life and duration of action.[12][14][15][16]

Caption: Causality map of morpholine's properties and PK benefits.

Morpholine as a Bioisosteric Replacement

Bioisosterism, the strategy of replacing one functional group with another that retains similar biological activity but alters other properties, is a cornerstone of lead optimization.[17][18] The morpholine ring is an excellent bioisostere for other cyclic amines like piperazine and piperidine.[8]

-

Replacing Piperazine: A piperazine ring has two basic nitrogens, which can lead to high polarity, poor permeability, and potential off-target interactions. Replacing it with a morpholine reduces the basicity, improves the lipophilicity profile, and often enhances permeability while maintaining a key nitrogen interaction point.[8]

-

Replacing Piperidine: A piperidine ring is significantly more basic (pKa ~11) and more lipophilic than morpholine. This high basicity can lead to toxicity issues (e.g., hERG channel inhibition) and rapid metabolism. Swapping it for a morpholine can mitigate these liabilities by lowering basicity and improving metabolic stability.

Caption: Morpholine as a bioisosteric replacement for other heterocycles.

Case Studies: Morpholine in Approved Drugs

The successful application of the morpholine moiety is evident in numerous marketed drugs across various therapeutic areas.

Table 2: Examples of FDA-Approved Drugs Containing a Morpholine Moiety

| Drug Name | Therapeutic Class | Role of Morpholine Moiety |

| Linezolid | Antibiotic | The morpholine ring is crucial for activity and contributes to a favorable pharmacokinetic profile, including good oral bioavailability.[6] |

| Gefitinib | Anticancer (EGFR Inhibitor) | The morpholine group enhances aqueous solubility and provides a key interaction point with the kinase active site.[6] |

| Aprepitant | Anti-emetic (NK1 Antagonist) | Essential for achieving the required CNS penetration to act on receptors in the brain.[9][10] |

| Reboxetine | Antidepressant (NRI) | The two morpholine rings are key to its structure and help ensure sufficient BBB penetration and appropriate metabolic stability.[9][10] |

Experimental Protocol: Assessing Metabolic Stability

To experimentally validate the impact of the morpholine moiety on metabolic stability, an in vitro liver microsomal stability assay is a standard and essential experiment.

Objective:

To determine the rate of metabolic clearance of a compound by liver enzymes (primarily CYPs) and calculate its intrinsic clearance (CLint) and in vitro half-life (t½).

Materials:

-

Test compound (and a non-morpholine analogue for comparison)

-

Pooled human liver microsomes (HLM)

-

NADPH regenerating system (e.g., G-6-P, G-6-PDH, NADP+)

-

Phosphate buffer (pH 7.4)

-

Positive control compound (e.g., testosterone, verapamil)

-

Acetonitrile (ACN) with internal standard for reaction quenching and sample processing

-

LC-MS/MS system for analysis

Step-by-Step Methodology:

-

Preparation: Thaw HLM on ice. Prepare a master mix of HLM in phosphate buffer to a final protein concentration of 0.5-1.0 mg/mL. Prepare the test compound and control compound stock solutions in a suitable organic solvent (e.g., DMSO).

-

Incubation Setup: In a 96-well plate, pre-warm the HLM master mix at 37°C for 5-10 minutes.

-

Initiation of Reaction: Add a small volume of the test compound stock solution to the HLM mix to achieve the desired final concentration (typically 1 µM). To initiate the metabolic reaction, add the pre-warmed NADPH regenerating system.

-

Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the incubation mixture.

-

Reaction Quenching: Immediately add the aliquot to a well containing ice-cold ACN with an internal standard. This stops the enzymatic reaction and precipitates the proteins.

-

Sample Processing: Centrifuge the plate to pellet the precipitated proteins. Transfer the supernatant to a new plate for analysis.

-

LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point relative to the internal standard.

-

Data Analysis: Plot the natural log of the percentage of parent compound remaining versus time. The slope of the linear regression of this plot is the elimination rate constant (k).

-

Calculation:

-

In vitro half-life (t½) = 0.693 / k

-

Intrinsic clearance (CLint) in µL/min/mg protein = (0.693 / t½) * (incubation volume / mg of microsomal protein)

-

Caption: Workflow for an in vitro liver microsomal stability assay.

Synthetic Strategies for Incorporating the Morpholine Moiety

The facile and versatile synthetic accessibility of the morpholine ring further enhances its appeal in drug discovery.[2][3][5] Several robust methods exist for its incorporation.

-

Dehydration of Diethanolamine: A common industrial method involving the acid-catalyzed cyclization of diethanolamine or its derivatives.[19]

-

From Bis(2-chloroethyl) ether and an Amine: A direct approach where a primary amine displaces the two chlorides to form the ring.[19]

-

Modern Catalytic Methods: More recent strategies involve palladium-catalyzed or other transition-metal-catalyzed cyclizations, offering greater efficiency and substrate scope.[2]

-

Reductive Amination: A substituted morpholine can be coupled to a molecule via reductive amination of an aldehyde or ketone, a standard and reliable reaction in medicinal chemistry.

Conclusion and Future Perspectives

The morpholine moiety is far more than a simple heterocyclic linker; it is a sophisticated tool for fine-tuning the pharmacokinetic and pharmacodynamic properties of drug candidates.[2][7][9][11][20] Its unique and balanced physicochemical profile—stemming from its moderate basicity, hydrogen bonding capability, and metabolic stability—provides a reliable means to address common developmental challenges such as poor solubility, low bioavailability, and rapid metabolic clearance.[11][12][21] As drug discovery continues to tackle increasingly complex biological targets and demand for orally bioavailable drugs with favorable safety profiles grows, the "privileged" morpholine scaffold will undoubtedly remain a central and indispensable component in the design of next-generation therapeutics.

References

- Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. (2020). ChemMedChem.

- Kourounakis, A. P., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752.

- Kourounakis, A., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews.

- Request PDF: Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. (2019). ResearchGate.

- Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. (n.d.). Journal of Chemical Reviews.

- Morpholine Bioisosteres for Drug Design. (n.d.). Enamine.

- Morpholine Bioisosteres for Drug Design. (n.d.). Pharmaceutical Business Review.

- Synthesis and SAR of morpholine and its derivatives: A review update. (n.d.). E3S Web of Conferences.

- Khamitova, A. E., & Berillo, D. A. (2023). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). Drug development & registration.

- Occurrence of Morpholine in Central Nervous System Drug Discovery. (n.d.). ACS Publications.

- MORPHOLINE. (n.d.).

- Request PDF: Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). (2025). ResearchGate.

- Occurrence of Morpholine in Central Nervous System Drug Discovery. (n.d.). PMC.

- Tzara, A., Xanthopoulos, D., & Kourounakis, A. P. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem, 15(5), 392-403.

- Morpholine: Pharmacophore Modulating Pharmacokinetic Properties of Anticancer Leads. (2022).

- Side-by-side comparison of synthesis routes for morpholine-based compounds. (n.d.). Benchchem.

- Contribution of the morpholine scaffold on the activity of... (n.d.). ResearchGate.

- Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. (2025). Taylor & Francis.

- The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. (n.d.). PMC.

- Request PDF: A mini review on the morpholine ring containing UDFDA approved drugs: A medicinal chemistry-based analysis from 2013-23. (2025). ResearchGate.

- Input of Isosteric and Bioisosteric Approach in Drug design. (n.d.). SciSpace.

- Occurrence of Morpholine in Central Nervous System Drug Discovery. (2021). PubMed.

- Kumari, A., & Singh, R. K. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic chemistry, 103578.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. semanticscholar.org [semanticscholar.org]

- 5. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. atamankimya.com [atamankimya.com]

- 7. benthamdirect.com [benthamdirect.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. tandfonline.com [tandfonline.com]

- 13. Occurrence of Morpholine in Central Nervous System Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Morpholine Bioisosteres for Drug Design - Enamine [enamine.net]

- 15. Morpholine Bioisosteres for Drug Design - Pharmaceutical Business review [pharmaceutical-business-review.com]

- 16. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 18. scispace.com [scispace.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review) | Khamitova | Drug development & registration [pharmjournal.ru]

- 21. researchgate.net [researchgate.net]

Synthesis of Novel N-Substituted Morpholin-2-ylmethanamine Derivatives

Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary: The Morpholine Advantage

The morpholine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs (e.g., Linezolid, Gefitinib, Timolol). Its unique chair conformation, moderate basicity (

Morpholin-2-ylmethanamine (2-(aminomethyl)morpholine) represents a specific, high-value subclass. Unlike the achiral parent morpholine, this scaffold introduces a chiral center at C2 and an exocyclic primary amine handle, enabling the construction of precise 3D vectors for ligand-target interactions. This guide details the robust, stereocontrolled synthesis of these derivatives, focusing on scalability and orthogonal functionalization.

Retrosynthetic Analysis & Strategic Logic

To access N-substituted morpholin-2-ylmethanamine derivatives with high enantiopurity, we must avoid routes that lead to racemization or difficult separations. The most reliable strategy leverages the "Chiral Pool" approach, utilizing enantiopure epichlorohydrin or amino acids.

Strategic Disconnections

We identify two primary disconnections:

-

Route A (Cyclization): Intermolecular displacement of chiral epichlorohydrin by an amino alcohol, followed by intramolecular cyclization. This is the preferred route for scale and stereocontrol.

-

Route B (Reduction): Reduction of morpholine-2-carboxamides derived from serine. This is useful for accessing specific carbonyl-adjacent analogs but requires harsh reduction steps.

Visualizing the Retrosynthesis (DOT Diagram)

Caption: Retrosynthetic disconnection of the target scaffold to commercially available chiral epichlorohydrin and amino alcohols.

Detailed Synthetic Protocols

Route A: The Epichlorohydrin Cyclization Protocol (Primary Method)

This route is favored for its ability to generate enantiopure material (ee > 98%) using inexpensive chiral epichlorohydrin.

Step 1: Ring Construction (2-Hydroxymethylmorpholine core)

Mechanism: The secondary amine of the N-benzyl aminoethanol attacks the less substituted carbon of the epoxide (regioselective ring opening), followed by base-mediated intramolecular displacement of the chloride.

-

Reagents: N-Benzyl-2-aminoethanol (1.0 eq), (S)-Epichlorohydrin (1.1 eq), Lewis Acid Catalyst (

or similar), Base (t-BuOK or NaH). -

Solvent: Toluene or THF (anhydrous).

Protocol:

-

Dissolve N-benzyl-2-aminoethanol (10 mmol) in anhydrous toluene (50 mL).

-

Add (S)-epichlorohydrin (11 mmol) and

(1 mmol) as catalyst. Stir at RT for 12h. -

Checkpoint: Monitor TLC for consumption of the epoxide. The intermediate chlorohydrin is formed.

-

Cool to 0°C. Add t-BuOK (12 mmol) slowly.

-

Warm to 60°C for 4h to effect cyclization.

-

Workup: Quench with

, extract with EtOAc. -

Yield: Typically 75-85%.

Step 2: Functional Group Interconversion (OH

)

Direct conversion of the hydroxyl group to the primary amine is best achieved via the Azide intermediate to avoid elimination side products.

-

Activation: Mesyl Chloride (MsCl),

, DCM, 0°C. -

Displacement:

, DMF, 60°C. -

Reduction: Staudinger reduction (

) or Hydrogenation (

Critical Note on Stereochemistry: The displacement of the mesylate by azide proceeds via

Step 3: N-Diversification (The "N-Substituted" Component)

The N-benzyl group serves as a protecting group during synthesis. It can be removed (hydrogenolysis) to reveal the secondary amine (

Workflow for N-Substitution:

-

Debenzylation:

(1 atm), Pd(OH) -

Derivatization:

-

Reductive Amination: Aldehyde/Ketone +

. -

SnAr: Aryl Fluoride +

, DMSO, Heat. -

Buchwald-Hartwig: Aryl Bromide + Pd catalyst + Binap.

-

Experimental Workflow Diagram

Caption: Step-by-step synthetic workflow from chiral epichlorohydrin to the final N-substituted derivative.

Technical Comparison of Methods

| Parameter | Route A: Epichlorohydrin Cyclization | Route B: Serine Reduction | Route C: Ethylene Sulfate |

| Starting Material Cost | Low (Epichlorohydrin is cheap) | Moderate (Chiral Serine) | Low (Ethylene Sulfate) |

| Stereocontrol | Excellent (Controlled by Epichlorohydrin) | Excellent (Controlled by Amino Acid) | Variable (Substrate dependent) |

| Step Count | 4-5 Steps | 3-4 Steps | 2-3 Steps |

| Scalability | High (Kilogram scale proven) | Moderate (Reductions can be hazardous) | Moderate (Exothermic) |

| Key Risk | Azide handling (Safety) | Racemization during reduction | Regioselectivity issues |

Critical Troubleshooting & Optimization (Expertise)

Hygroscopicity & Handling

The free amine form of morpholin-2-ylmethanamine is highly hygroscopic and readily absorbs

-

Solution: Isolate and store intermediates as HCl or Oxalate salts . These are crystalline, non-hygroscopic, and stable for months.

Regioselectivity in Cyclization

In Route A, the initial attack of the amino alcohol on epichlorohydrin must be regioselective.

-

Insight: Using a Lewis acid like

or

Orthogonal Protection

If your target requires different substituents on the morpholine nitrogen (

-

Strategy:

References

-

Breuning, A., Vicik, R., & Schirmeister, T. (2007). Efficient One-Pot Synthesis of Enantiomerically Pure 2-(Hydroxymethyl)morpholines. Tetrahedron: Asymmetry, 18(12), 1410-1419. Link

-

Mullins, S. T., et al. (2016). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. Current Medicinal Chemistry. Link

-

Gator, B. A., & Wipf, P. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines using Ethylene Sulfate. ChemRxiv. Link

-

FDA Orange Book. Approved Drug Products with Therapeutic Equivalence Evaluations (Linezolid). Link

-

Wijtmans, R., et al. (2004). Synthesis of Morpholine-2-carboxylic Acid Derivatives via Enantioselective Enzymatic Resolution. Journal of Organic Chemistry. Link

Sources

Technical Guide: (Morpholin-2-yl)methanamine Dihydrochloride in Medicinal Chemistry

Executive Summary: The Morpholine Advantage

In modern drug discovery, the morpholine ring is a "privileged scaffold," widely utilized to optimize the physicochemical properties of drug candidates.[1][2] (Morpholin-2-yl)methanamine (and its stable dihydrochloride salt) represents a critical chiral building block that allows researchers to introduce this solubilizing moiety via a flexible primary amine linker.

Unlike the more common 4-substituted morpholines (attached via the ring nitrogen), the 2-substituted motif offers a unique vector for extending the molecule into solvent-exposed regions of a protein binding pocket. This guide details the technical specifications, synthetic utility, and handling protocols for this high-value intermediate.

Chemical Identity & Specifications

The compound is most commonly supplied as the dihydrochloride salt to ensure stability against oxidation and hygroscopicity.

Core Identification Data

| Parameter | Specification |

| Chemical Name | (Morpholin-2-yl)methanamine dihydrochloride |

| CAS Number (2HCl) | 122894-46-6 |

| CAS Number (Free Base) | 116143-27-2 |

| Molecular Formula | C₅H₁₂N₂O[3][4][5] · 2HCl |

| Molecular Weight | 189.08 g/mol (Salt); 116.16 g/mol (Base) |

| IUPAC Name | 1-(Morpholin-2-yl)methanamine dihydrochloride |

| Appearance | White to off-white crystalline solid |

| Solubility | Highly soluble in Water, DMSO, Methanol; Insoluble in DCM, Hexanes |

Stereochemistry Note

While the CAS 122894-46-6 typically refers to the racemate, enantiopure forms are critical for structure-activity relationship (SAR) studies:

-

(S)-Isomer: Often designated for specific kinase inhibitor projects (CAS: 1313584-92-7 for related alcohol precursor).

-

(R)-Isomer: Used to probe stereoselective binding pockets.

-

Recommendation: Always verify the enantiomeric excess (ee) via chiral HPLC if purchasing designated enantiomers.

Synthetic Utility & Applications

Pharmacophore Modulation

The morpholine ring is a metabolic "soft spot" blocker and a solubility enhancer. By using (Morpholin-2-yl)methanamine, medicinal chemists can:

-

Lower LogP: The ether oxygen reduces lipophilicity compared to cyclohexyl analogs.

-

Modulate pKa: The morpholine nitrogen (pKa ~8.3) provides a basic center that is often protonated at physiological pH, improving aqueous solubility.

-

Vector Exploration: The methanamine linker allows the morpholine ring to "float" away from the core scaffold, potentially picking up hydrogen bonding interactions with residues like Asp or Glu in the protein active site.

Primary Reaction Pathways

The primary amine group is the reactive handle. Common transformations include:

-

Amide Coupling: Reaction with carboxylic acids using HATU/DIPEA.

-

Reductive Amination: Reaction with aldehydes using NaBH(OAc)₃.

-

SₙAr Reactions: Displacement of halides on heteroaromatic cores (e.g., chloropyrimidines).

Experimental Protocols

Handling the Dihydrochloride Salt

The 2HCl salt is acidic. In nucleophilic substitutions or couplings, 3.0 - 4.0 equivalents of base (e.g., Diisopropylethylamine [DIPEA] or Triethylamine [TEA]) are required to neutralize the salt and liberate the nucleophilic free amine.

Standard Protocol: Amide Coupling (General Procedure)